1-(2-Cyclopropyl-2-hydroxypropyl)-3-(3-phenylpropyl)urea
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Overview
Description
1-(2-Cyclopropyl-2-hydroxypropyl)-3-(3-phenylpropyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(3-phenylpropyl)urea typically involves the following steps:
Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions, where an alkene reacts with a carbene or a carbenoid.
Introduction of the hydroxypropyl group: This step may involve the reaction of an epoxide with a suitable nucleophile.
Attachment of the phenylpropyl group: This can be done through Friedel-Crafts alkylation or other suitable methods.
Formation of the urea linkage: This is typically achieved by reacting an amine with an isocyanate or through the use of phosgene.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Cyclopropyl-2-hydroxypropyl)-3-(3-phenylpropyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.
Reduction: The carbonyl group in the urea linkage can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: PCC, Jones reagent
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Lewis acids for Friedel-Crafts reactions
Major Products
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an amine
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Possible applications in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Use in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(3-phenylpropyl)urea would depend on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity. The cyclopropyl and phenylpropyl groups could play a role in binding to specific sites, while the urea linkage might be involved in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxypropyl)-3-phenylurea: Lacks the cyclopropyl group, potentially altering its reactivity and binding properties.
1-(2-Cyclopropyl-2-hydroxyethyl)-3-(3-phenylpropyl)urea: Similar structure but with a different alkyl chain length.
1-(2-Cyclopropyl-2-hydroxypropyl)-3-(3-methylphenyl)urea: Substitution on the phenyl ring, which may affect its chemical and biological properties.
Uniqueness
1-(2-Cyclopropyl-2-hydroxypropyl)-3-(3-phenylpropyl)urea is unique due to the combination of its cyclopropyl, hydroxypropyl, and phenylpropyl groups. This unique structure may confer specific reactivity and binding characteristics that are not present in similar compounds.
Properties
IUPAC Name |
1-(2-cyclopropyl-2-hydroxypropyl)-3-(3-phenylpropyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(20,14-9-10-14)12-18-15(19)17-11-5-8-13-6-3-2-4-7-13/h2-4,6-7,14,20H,5,8-12H2,1H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWIURYBCYFHRBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCCCC1=CC=CC=C1)(C2CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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